N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

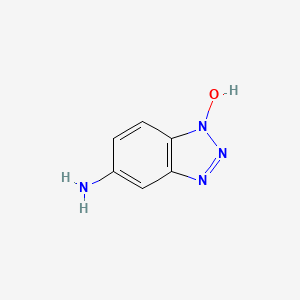

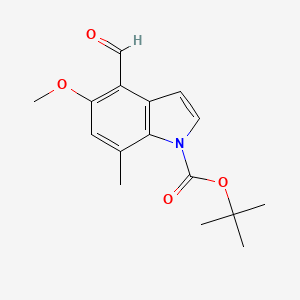

- N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C<sub>20</sub>H<sub>16</sub>FNO<sub>4</sub>S.

- It contains a tetrahydroquinoline core, a thiadiazole ring, and a sulfonyl group.

- The compound exhibits interesting pharmacological properties, which we’ll explore further.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the construction of the tetrahydroquinoline scaffold, introduction of the sulfonyl group, and formation of the thiadiazole ring.

- Researchers have developed efficient synthetic routes to access this compound, often utilizing transition-metal-catalyzed reactions.

Molecular Structure Analysis

- The molecular structure consists of a tetrahydroquinoline ring fused with a thiadiazole ring.

- The sulfonyl group is attached to the tetrahydroquinoline moiety.

- The fluorine substitution on the phenyl ring enhances the compound’s bioactivity.

Chemical Reactions Analysis

- The compound can undergo various reactions, including nucleophilic substitutions, cyclizations, and oxidative processes.

- Researchers have explored its reactivity in different contexts, such as drug development and materials science.

Physical And Chemical Properties Analysis

- The compound is a solid with a specific molecular weight and melting point.

- Its solubility, stability, and other physical properties are relevant for its practical applications.

Aplicaciones Científicas De Investigación

Cytotoxic Activity : A study by Ghorab et al. (2015) investigated sulfonamide derivatives' cytotoxic activity against breast and colon cancer cell lines. This research suggests potential applications in developing anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antiproliferative Activities : Mert et al. (2014) explored the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines, indicating the compound's potential in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antibacterial and Antifungal Activities : Janakiramudu et al. (2017) studied the antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, revealing their significant effectiveness against various bacterial and fungal strains (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).

Carbonic Anhydrase Inhibition : A study by Turkmen et al. (2005) examined novel sulfanilamide/acetazolamide derivatives' interactions with carbonic anhydrase isozymes, suggesting potential applications in treating conditions associated with altered carbonic anhydrase activity (Turkmen, Durgun, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

Synthesis of Bioactive Molecules : Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole, which were evaluated for various biological and pharmacological activities, demonstrating the compound's versatility in synthesizing bioactive molecules (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Synthesis and Characterization of Metal Complexes : Büyükkıdan et al. (2013) synthesized and characterized metal complexes of heterocyclic sulfonamide, demonstrating their strong carbonic anhydrase inhibitory properties (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Safety And Hazards

- The compound should be handled with care due to potential hazards associated with its synthesis and use.

- Safety precautions include proper protective equipment and handling procedures.

Direcciones Futuras

- Researchers should explore the compound’s biological activity, potential therapeutic applications, and optimization of its properties.

- Investigate its interactions with specific protein targets and evaluate its efficacy in relevant disease models.

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3S2/c1-12-18(28-23-22-12)19(25)21-15-7-4-13-3-2-10-24(17(13)11-15)29(26,27)16-8-5-14(20)6-9-16/h4-9,11H,2-3,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXYPUIZUNUONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)

![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)

![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)